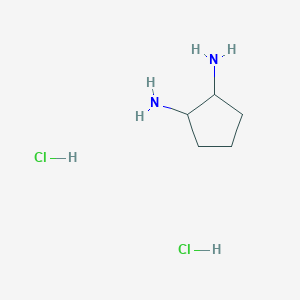
Cyclopentane-1,2-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentane-1,2-diamine dihydrochloride is a chemical compound with the CAS Number: 121187-63-1 . It has a molecular weight of 173.08 . It is a powder that is stored at a temperature of 4 degrees Celsius . It has been used as a prodrug of 1-amino-cyclopentane-2,5-dione (ACPD) and has shown pharmacokinetic properties similar to ACPD .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H . More detailed molecular structure analysis can be found on ChemSpider .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 217-218 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis and Stability
Cyclopentane-1,2-diamine dihydrochloride has gained attention due to its potential in various scientific applications. Despite its early discovery, it was historically underestimated due to non-commercial availability and instability. However, new synthetic approaches have sparked interest in its use for chiral motifs in ligands, receptors, and biologically active compounds (González‐Sabín et al., 2009).
Application in Asymmetric Epoxidation
The synthesis of enantiopure trans-cyclopentane-1,2-diamine has been detailed, noting its use in chiral salen ligands. These ligands, when complexed with chromium and manganese, serve as effective agents in asymmetric epoxidation of alkenes (Daly & Gilheany, 2003).
Chemoenzymatic Synthesis
Chemoenzymatic methods have been developed for preparing optically active trans-cyclopentane-1,2-diamines. This process involves the synthesis of various primary-tertiary diamines, demonstrating the versatility and efficiency of this approach (Quijada et al., 2009).
Biocatalytic Approaches
Biocatalytic methods offer an efficient way to synthesize optically active trans-cyclopentane-1,2-diamine derivatives. This process starts from cyclopentanols, progressing through a series of enzymatic and chemical transformations to yield valuable diamine derivatives (González‐Sabín et al., 2007).
Improved Synthesis Techniques
An improved chemoenzymatic protocol for synthesizing both enantiomers of trans-cyclopentane-1,2-diamine showcases advancements in this field. This protocol involves the synthesis of racemic precursors and subsequent enzymatic resolution, demonstrating enhanced efficiency and enantioselectivity (Peña et al., 2008).
Role in Drug Discovery
Cyclopentane-1,2-diamine derivatives have been explored as potent melanin-concentrating hormone receptor 1 antagonists. This research indicates the compound's potential in novel therapeutic applications (Giordanetto et al., 2007).
Lipase-Catalyzed Synthesis
Lipase-catalyzed double monoaminolysis demonstrates a method for resolving cyclopentane-1,2-diamine, leading to optically active polyamines. This highlights the compound's utility in enzymatic processes (Luna et al., 2002).
Polymer Synthesis
Cyclopentane-1,2-diamine has been used in synthesizing heat-resistant co-poly(ester-amide)s, demonstrating its utility in materials science. This synthesis contributes to developing high-temperature resistant materials (Ankushrao et al., 2017).
Chiral Shift Reagents
A novel receptor derived from trans-cyclopentane-1,2-diamine has been synthesized and tested as a chiral shift reagent. This application is significant in stereochemistry and molecular analysis (Peña et al., 2007).
Isostere for Carboxylic Acids
Cyclopentane-1,2-diamine derivatives have been studied as potential isosteres for the carboxylic acid functional group. This application in drug design demonstrates the compound's versatility in medicinal chemistry (Ballatore et al., 2011).
Safety and Hazards
特性
IUPAC Name |
cyclopentane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCLGIZICFQJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121187-63-1 |
Source


|
| Record name | cyclopentane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2633680.png)
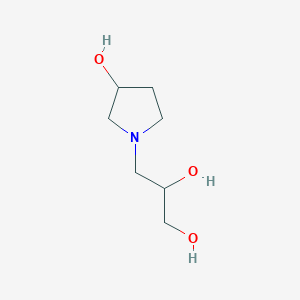
![3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2633684.png)
![2-Amino-5,6,7,8-tetrahydrocyclohepta[d][1,3]oxazol-4-one](/img/structure/B2633685.png)
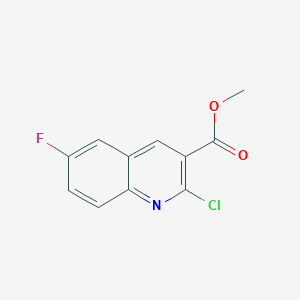
![(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine](/img/structure/B2633687.png)
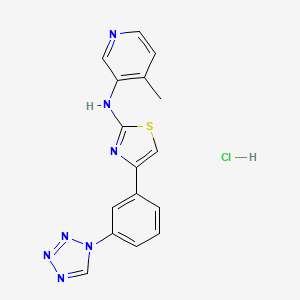
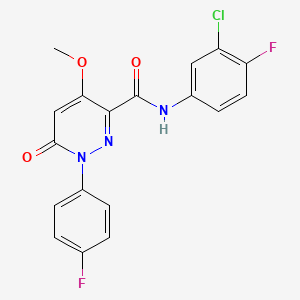
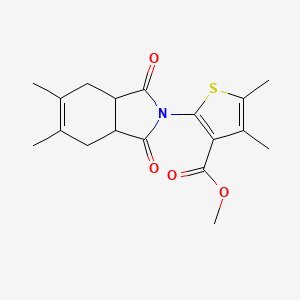
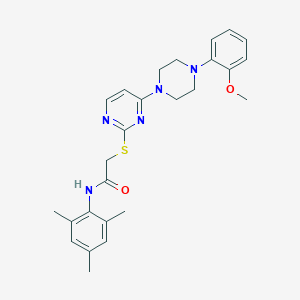

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2633697.png)
![1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633700.png)
![2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2633701.png)